脱氢松香胺醋酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

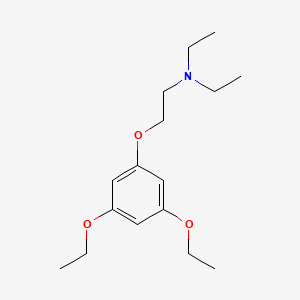

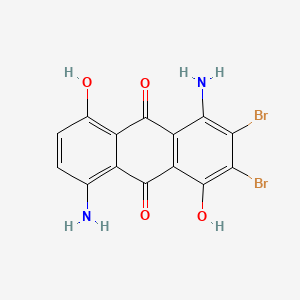

Dehydroabietylamine acetate is a technical grade compound with an empirical formula of C22H35NO2 . It is also known as leelamine and is a diterpene amine . It has been used in various studies for its potential biological activities .

Synthesis Analysis

Dehydroabietylamine acetate can be synthesized through various methods. One such method involves the transformation of the primary amino group to pyrrolidine, piperidine, azepane, morpholine, isoindoline, and pyrrole heterocycles . Another method involves the use of dichloromethane, dicyclohexyl carbodiimide (DCC), 4-dimethyl amino pyridine (DMAP), and N-acetyl amino acids .Molecular Structure Analysis

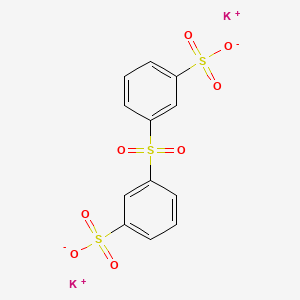

The molecular structure of Dehydroabietylamine acetate consists of 22 carbon atoms, 35 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 345.52 . The structure also includes a nitrogen atom .Physical And Chemical Properties Analysis

Dehydroabietylamine acetate is a technical grade compound with an assay of 85% . It has an optical activity of [α]20/D +50°, c = 2.5 in pyridine . The compound has a melting point of 139-141 °C .科学研究应用

抗菌性能

脱氢松香胺醋酸盐已经表现出显著的抗菌性能。Li & Yong(2008年)研究了两种化合物,包括脱氢松香胺醋酸盐,并发现其对各种细菌和真菌具有强大的活性(Li & Yong, 2008)。

多功能应用

脱氢松香胺及其衍生物,包括脱氢松香胺醋酸盐,在手性分离、金属离子浮选、表面活性和催化等领域具有多样化的应用。这些应用突显了该化合物独特的性质和潜在价值(L. Chao-xian, 2014)。

抗肿瘤活性

已经探讨了脱氢松香胺醋酸盐及其衍生物的抗肿瘤潜力,并取得了令人期待的结果。Lin Zhong-xiang(2010年)合成了脱氢松香胺衍生物的席夫碱,并在体外测试了其对Hey-1B卵巢癌细胞系的抑制作用(Lin Zhong-xiang, 2010)。

与DNA的相互作用和细胞毒活性

研究表明,光学纯的脱氢松香胺衍生物可以与DNA相互作用,并对癌细胞(如人类乳腺癌细胞MCF-7)表现出细胞毒活性。这些发现突显了该化合物在癌症治疗中的潜力(S.-J. Tu et al., 2019)。

对寄生虫的活性

脱氢松香胺衍生物已显示出对利什曼原虫和克氏锥虫等寄生虫具有高度有效和选择性的活性。从脱氢松香胺衍生的化合物展现了在疾病如利什曼病和克氏病中具有潜在的治疗潜力(M. Pirttimaa et al., 2016)。

伤口愈合能力

脱氢松香胺已被评估其对伤口愈合能力。它显示出对伤口收缩速率和胶原沉积的显著改善,表明其在促进伤口愈合过程中的潜力(M. Paramesha等,2014年)。

乙酰胆碱酯酶抑制

发现脱氢松香胺衍生物是乙酰胆碱酯酶的有效抑制剂,这是与阿尔茨海默病相关的一种酶。这表明在神经退行性疾病治疗中具有潜在应用(Jana Wiemann et al., 2017)。

安全和危害

Dehydroabietylamine acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling this compound .

属性

| 2026-24-6 | |

分子式 |

C20H31N.C2H4O2 C22H35NO2 |

分子量 |

345.5 g/mol |

IUPAC 名称 |

[(1S,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;acetic acid |

InChI |

InChI=1S/C20H31N.C2H4O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-2(3)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H3,(H,3,4)/t18-,19+,20+;/m0./s1 |

InChI 键 |

BFAQRUGPWJVQDA-WUHLWKCASA-N |

手性 SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)CN)C.CC(=O)O |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |

规范 SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |

| 2026-24-6 | |

Pictograms |

Irritant; Environmental Hazard |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]propane-1-sulfonate](/img/structure/B1616263.png)